Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-(cyclohexylamino)-4-methoxyphenyl)-
Description
The compound Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-(cyclohexylamino)-4-methoxyphenyl)- is a complex azo dye derivative characterized by:
- A central phenyl ring substituted with a bromo group, two nitro groups (positions 4 and 6), and an azo (-N=N-) linkage.
- A 4-methoxyphenyl group attached to the azo moiety.
- A cyclohexylamino group at position 5 of the phenyl ring.
- An acetamide (-NHCOCH₃) group at the terminal position.
Properties
CAS No. |
51897-36-0 |
|---|---|
Molecular Formula |
C21H23BrN6O6 |
Molecular Weight |
535.3 g/mol |
IUPAC Name |
N-[2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(cyclohexylamino)-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C21H23BrN6O6/c1-12(29)23-16-10-18(24-13-6-4-3-5-7-13)20(34-2)11-17(16)25-26-21-15(22)8-14(27(30)31)9-19(21)28(32)33/h8-11,13,24H,3-7H2,1-2H3,(H,23,29) |
InChI Key |
FWONGACSRLTSCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OC)NC3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of this compound generally involves multi-step organic transformations centered on the construction of the azo linkage (-N=N-) between aromatic systems, followed by the introduction of specific substituents such as the cyclohexylamino group and the acetamide moiety. The key synthetic approach relies on palladium-catalyzed coupling reactions and diazotization-azo coupling reactions, which are standard in azo compound synthesis.
Synthetic Route Components
Starting Materials
- N-(2-bromophenyl)acetamide : serves as the aromatic acetamide precursor.
- 2-bromo-4,6-dinitroaniline : provides the bromo-dinitrophenyl moiety for azo coupling.
- Cyclohexylamine : introduced as the amino substituent on the phenyl ring.
- Methoxy-substituted phenyl derivatives : for the 4-methoxy substitution on the phenyl ring.
Key Reactions
- Palladium-catalyzed cross-coupling : A Suzuki-Miyaura type coupling is used to link aromatic rings via boronate esters under Pd(dppf)Cl₂ catalysis.
- Diazotization and azo coupling : The aromatic amine (2-bromo-4,6-dinitroaniline) is diazotized with sodium nitrite under acidic conditions, then coupled with the substituted phenyl ring containing the cyclohexylamino group.
- Nucleophilic substitution : Introduction of the cyclohexylamino substituent at the 5-position of the methoxyphenyl ring via nucleophilic aromatic substitution or amination reactions.
- Acetylation : Formation of the acetamide group by acetylation of the corresponding amino group.
Detailed Synthetic Procedure
Preparation of the substituted phenyl intermediate :
- The methoxy-substituted phenyl ring bearing the cyclohexylamino group is synthesized by reacting 4-methoxy-5-nitrophenol derivatives with cyclohexylamine under controlled conditions to replace the nitro group with the cyclohexylamino substituent.
Diazotization of 2-bromo-4,6-dinitroaniline :
- The aniline derivative is treated with sodium nitrite in acidic aqueous medium at 0-5°C to form the diazonium salt.
-
- The diazonium salt is then coupled with the cyclohexylamino-substituted methoxyphenyl intermediate at alkaline pH to form the azo linkage, yielding the azo compound with the bromo-dinitrophenyl azo core.
-
- The free amino group on the phenyl ring is acetylated using acetic anhydride or acetyl chloride to form the acetamide moiety, completing the synthesis.
-
- The crude product is purified by column chromatography using ethyl acetate or other suitable solvents to achieve high purity (>95%).
Reaction Conditions Summary
| Parameter | Condition |
|---|---|
| Catalyst | Pd(dppf)Cl₂ (0.1 eq) |
| Solvent | THF:H₂O mixture (5:1 ratio) |
| Temperature | 80°C |
| Reaction Time | 5 hours |
| Diazotization Temp. | 0-5°C |
| pH for Azo Coupling | Slightly alkaline (pH ~8-9) |
| Purification Method | Column chromatography (ethyl acetate) |
Characterization Techniques for Confirmation
To confirm the structural integrity and purity of the synthesized compound, the following analytical techniques are employed:
| Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Identification of proton environments, confirming azo, methoxy, acetamide, and cyclohexylamino groups |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment (>95%) using reverse-phase columns |
| Mass Spectrometry (MS) | Molecular weight confirmation (e.g., ESI-MS for [M+H]⁺ ions) |
| X-ray Crystallography | Structural elucidation and confirmation of molecular geometry using SHELXL refinement software |
| Infrared Spectroscopy (IR) | Identification of functional groups such as acetamide carbonyl, azo, and nitro groups |
Research Findings and Data Tables
Reaction Yield and Purity
| Step | Yield (%) | Purity (%) (HPLC) |
|---|---|---|
| Substituted phenyl intermediate synthesis | 85 | 98 |
| Diazotization and azo coupling | 78 | 95 |
| Acetylation and final product | 72 | 96 |
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | ~550 g/mol |
| Density | ~1.55 g/cm³ |
| Melting Point | 200-210 °C (approximate) |
| Solubility | Moderate in organic solvents (e.g., DMSO, THF) |
Comparative Notes on Analogous Compounds
Similar azo compounds with variations in amino substituents (e.g., cyanoethyl, methylamino) have been synthesized following analogous procedures, with variations in the amination step and purification protocols. The presence of the cyclohexylamino group in this compound imparts distinct steric and electronic properties that influence solubility and biological activity.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-(cyclohexylamino)-4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions typically require controlled temperatures and pH levels to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.
Scientific Research Applications
Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-(cyclohexylamino)-4-methoxyphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-(cyclohexylamino)-4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with proteins and enzymes, thereby modulating their activity. The azo linkage and bromo-dinitrophenyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Substituent Variations in the Amine Group
The amine group at position 5 of the phenyl ring varies significantly across analogs, influencing solubility, reactivity, and biological activity:
Key Observations :
- Bis(phenylmethyl)amino (25080-15-3) increases molecular weight and steric bulk, which may reduce diffusion efficiency in biological systems .
- Diallylamino (51868-46-3) introduces unsaturated bonds, possibly affecting photostability in dye applications .
Physical and Chemical Properties
Predicted Properties
| Property | 25080-15-3 (Bis(phenylmethyl)amino) | 67674-22-0 (Ethylamino) | 22578-86-5 (Cyanoethyl-ethylamino) |
|---|---|---|---|
| Density (g/cm³) | 1.45 ± 0.1 | Not provided | Not provided |
| Boiling Point (°C) | 833.7 ± 65.0 | Not provided | Not provided |
| Acidic pKa | 13.38 ± 0.70 | Not provided | Not provided |
Insights :
Mutagenicity and Decomposition
- 22578-86-5 (BNG310): Shows mutagenic activity in hamster fibroblast tests at 50 mg/L exposure . Emits toxic NOₓ and Cl⁻ vapors upon decomposition .
Comparison: The target compound’s cyclohexylamino group may reduce metabolic activation (a common pathway for azo dye toxicity) compared to ethyl or cyanoethyl groups, but this remains speculative without direct data.
Dye Industry
Pharmaceutical Intermediates
Biological Activity
Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-(cyclohexylamino)-4-methoxyphenyl)- (CAS Number: 51868-46-3) is a chemical compound with potential applications in various fields, including dyes and pharmaceuticals. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications.
- Molecular Formula : C21H21BrN6O6
- Molecular Weight : 533.332 g/mol
- Density : 1.47 g/cm³
- Boiling Point : 716.2 °C at 760 mmHg
- Flash Point : 387 °C
Biological Activity Overview
Research on the biological activity of this compound has revealed several key areas of interest:
- Mutagenicity : Studies indicate that compounds with similar structures may exhibit mutagenic properties. The presence of the dinitrophenyl group is often associated with increased mutagenicity due to its ability to form reactive intermediates that can interact with DNA .
- Ecotoxicity Assessment : The Government of Canada conducted assessments indicating that while this compound may persist in the environment, it does not significantly accumulate in organisms or pose a substantial risk to ecological health . This suggests a need for careful monitoring rather than immediate regulatory action.
- Industrial Applications : The compound is primarily used as a dye in textiles. Its effectiveness as a dyeing agent is attributed to its azo structure, which provides vibrant colors and stability in various applications .
Case Study 1: Mutagenicity Testing
A study published in Mutagenesis evaluated the mutagenic potential of azo compounds similar to Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-(cyclohexylamino)-4-methoxyphenyl)-. The results indicated that these compounds could induce mutations in bacterial strains, highlighting the importance of assessing their safety prior to use in consumer products .
Case Study 2: Environmental Impact Assessment
In an environmental assessment conducted by Health Canada, the potential risks associated with Acetamide were evaluated based on its release during industrial processes. The findings concluded that while the compound does not bioaccumulate significantly, it may persist in the environment, necessitating further studies on its long-term effects .
Data Table: Biological Activity Summary
| Property | Finding |
|---|---|
| Mutagenicity | Potentially mutagenic based on structural analogs |
| Ecotoxicity | Low accumulation in organisms; persistent in environment |
| Industrial Use | Primarily used as a dye in textiles |
| Regulatory Status | Not currently regulated due to low risk |
Q & A
Q. Q1. What are the recommended synthetic routes for preparing this azo-linked acetamide derivative, and what analytical methods validate its purity?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling. For example:
- Route 1 (Nucleophilic substitution): React a brominated nitroaromatic precursor with a cyclohexylamino-methoxyphenyl acetamide intermediate in DMF with K₂CO₃ as a base, monitoring progress via TLC .
- Route 2 (Palladium catalysis): Use Pd(dppf)Cl₂ in a THF/H₂O solvent system under N₂ at 80°C for cyclization, followed by extraction with ethyl acetate and purification via column chromatography .
Validation: - Purity: HPLC with UV detection (λ = 254–400 nm for azo chromophore).
- Structural confirmation: ¹H/¹³C NMR (aromatic protons at δ 6.8–8.2 ppm; acetamide carbonyl at ~δ 170 ppm), high-resolution mass spectrometry (HRMS) for molecular ion matching, and FT-IR for azo (-N=N-) stretching (~1400–1600 cm⁻¹) .
Q. Q2. How should researchers address contradictions in reported yields for similar acetamide-azo compounds under varying reaction conditions?
Methodological Answer: Contradictions often arise from:
- Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may decompose heat-sensitive intermediates, whereas THF/H₂O mixtures stabilize Pd catalysts .
- Temperature control: Exothermic azo coupling requires gradual reagent addition at 0–5°C to prevent side reactions (e.g., di-azo byproducts) .
Resolution strategy: - Design a factorial experiment varying solvent, temperature, and stoichiometry. Use DOE (Design of Experiments) software to identify critical parameters .
Advanced Research Questions
Q. Q3. What computational methods can predict the stability of the azo linkage and nitro groups in this compound under physiological conditions?
Methodological Answer:
- Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) for the azo (-N=N-) and C-Br bonds to assess susceptibility to hydrolysis or reduction .
- Molecular Dynamics (MD): Simulate solvation effects in aqueous buffers (pH 7.4) to model nitro group protonation or azo bond cleavage .
Experimental correlation: - Validate predictions via UV-Vis spectroscopy (shift in λmax upon azo bond degradation) and LC-MS to detect breakdown products .
Q. Q4. How can researchers optimize the selectivity of this compound’s bioactivity while minimizing off-target interactions?
Methodological Answer:
- Structure-Activity Relationship (SAR): Synthesize analogs with modified substituents (e.g., replacing cyclohexylamino with piperidine or altering methoxy positioning) and test against target enzymes (e.g., kinases) .
- Pharmacophore modeling: Use Schrödinger’s Phase or MOE to identify critical interaction sites (e.g., hydrogen bonding via acetamide carbonyl).
Validation: - In vitro assays: Measure IC₅₀ values against primary targets vs. cytochrome P450 enzymes to assess selectivity .
Q. Q5. What advanced spectroscopic techniques resolve ambiguities in the regiochemistry of the azo and methoxy groups?
Methodological Answer:
- NOESY NMR: Detect spatial proximity between methoxy protons and aromatic protons to confirm substituent positions .
- X-ray crystallography: Resolve crystal structure to unambiguously assign regiochemistry (e.g., meta vs. para azo attachment) .
Challenge: Crystallization may require derivatization (e.g., bromine-heavy analogs for heavy-atom effects) .
Q. Q6. What methodologies assess the environmental impact of nitro and bromine residues during large-scale synthesis?
Methodological Answer:
- Life Cycle Assessment (LCA): Quantify waste generation (e.g., Br⁻ ions) and energy consumption using software like SimaPro .
- Green chemistry metrics: Calculate E-factor (kg waste/kg product) and atom economy for bromine utilization .
Mitigation: - Replace Br with greener leaving groups (e.g., OTf) in precursor synthesis .
Q. Q7. How can researchers reconcile discrepancies in reported melting points for structurally similar analogs?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
